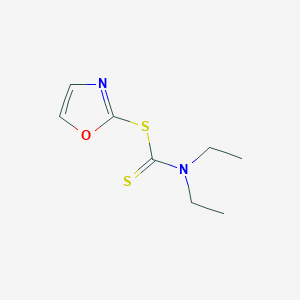
Oxazol-2-yl diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazol-2-yl diethylcarbamodithioate is a heterocyclic compound that features an oxazole ring fused with a diethylcarbamodithioate group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of oxazole, which includes both nitrogen and oxygen atoms in a five-membered ring, imparts distinct chemical properties that make it a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxazol-2-yl diethylcarbamodithioate typically involves the reaction of oxazole derivatives with diethylcarbamodithioate reagents. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with carbon disulfide and diethylamine can yield the desired compound through a series of intermediate steps .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure settings to ensure efficient conversion and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Oxazol-2-yl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Functionalized oxazole derivatives.
Applications De Recherche Scientifique
Oxazol-2-yl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of oxazol-2-yl diethylcarbamodithioate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Oxazole: A basic heterocyclic compound with similar structural features but lacking the diethylcarbamodithioate group.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Thiazole: A heterocyclic compound with sulfur instead of oxygen in the ring.
Comparison: Oxazol-2-yl diethylcarbamodithioate is unique due to the presence of the diethylcarbamodithioate group, which imparts distinct chemical and biological properties. This makes it more versatile in certain applications compared to its simpler counterparts like oxazole and isoxazole .
Propriétés
Numéro CAS |
62652-28-2 |
|---|---|
Formule moléculaire |
C8H12N2OS2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
1,3-oxazol-2-yl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H12N2OS2/c1-3-10(4-2)8(12)13-7-9-5-6-11-7/h5-6H,3-4H2,1-2H3 |
Clé InChI |
RGQPNVGJQCGRCZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SC1=NC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



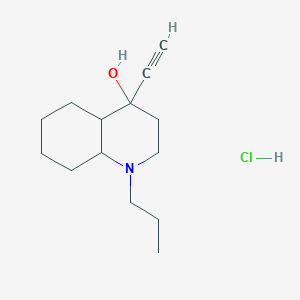
![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)
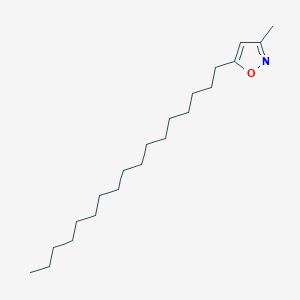
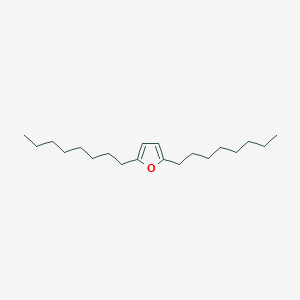


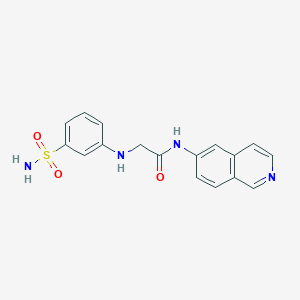
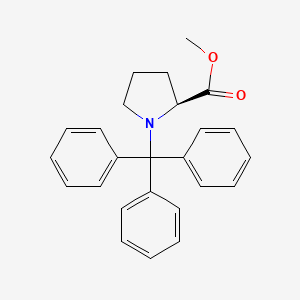
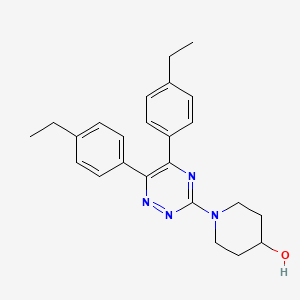
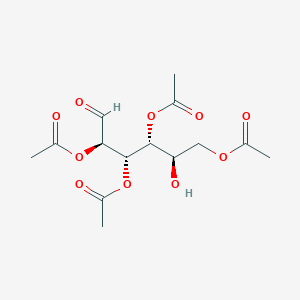
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)

